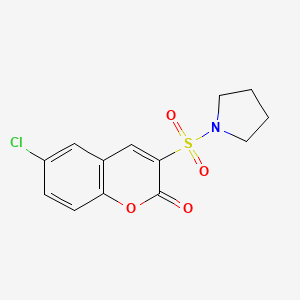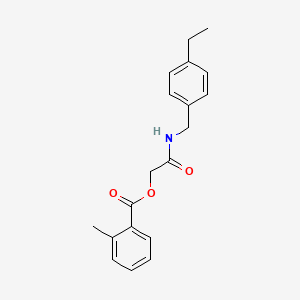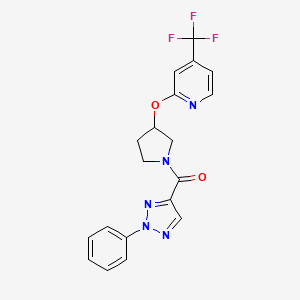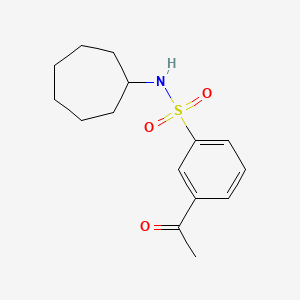![molecular formula C10H10BrFN2O2 B2755772 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one CAS No. 2201771-43-7](/img/structure/B2755772.png)
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a piperidin-2-one ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine and a fluorine atom.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The ether linkage might be cleaved under acidic conditions. The bromine and fluorine atoms on the pyridine ring make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar-sized organic molecules .Scientific Research Applications
Fluorinated Piperidines in Medicinal Chemistry
Fluorinated piperidines, such as those related to the compound , are significant in medicinal chemistry due to their pharmacokinetic profiles. The incorporation of fluorine into piperidine ligands, including fluoropyridines and their derivatives, has been shown to significantly enhance oral absorption due to reduced basicity. This adjustment in chemical structure could improve the pharmacokinetic properties of potential drug candidates, making them more effective in therapeutic applications (van Niel et al., 1999).
Role in Neuropharmacology
Compounds structurally related to 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one, particularly those targeting orexin receptors, have been evaluated for their potential in treating compulsive behaviors, including binge eating. The effects of selective antagonists on orexin-1 receptors suggest that such compounds could offer new avenues for pharmacological treatment of eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Strategies and Organic Synthesis
Research on synthetic strategies for incorporating fluorine into piperidine and pyridine derivatives has led to the development of novel methodologies for producing fluorinated compounds. This includes the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination, showcasing the versatility of fluoropyridines in organic synthesis and potential radiolabeling applications for biomedical imaging (Pauton et al., 2019).
Antimicrobial Applications
The exploration of fluorinated piperidines and pyridines extends into antimicrobial research. Derivatives of these compounds have been synthesized and evaluated for their antibacterial activity, demonstrating potential as novel agents against various bacterial strains. This highlights the importance of structural modifications, such as fluorination, in enhancing the antimicrobial efficacy of piperidine-based compounds (Huang et al., 2010).
Corrosion Inhibition
In addition to their pharmacological significance, piperidine derivatives have been studied for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulations of piperidine derivatives on iron corrosion provide insights into their adsorption behaviors and inhibition efficiencies, offering potential applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-bromo-3-fluoropyridin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNSTDPHIKOUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)

![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)


![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

